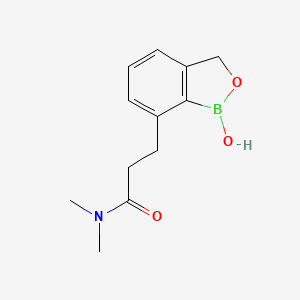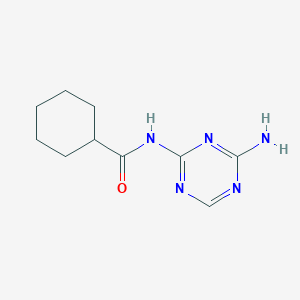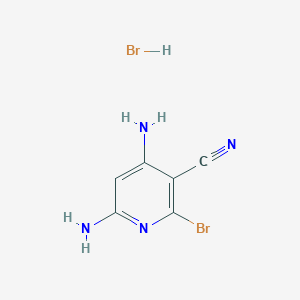
2-(6-Methylpyridin-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group at the 6th position and an acetaldehyde group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with an appropriate aldehyde precursor under controlled conditions. For example, the compound can be synthesized by the reaction of 6-methylpyridine with acetaldehyde in the presence of a catalyst such as sodium cyanide . The reaction is typically carried out in an organic solvent like toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylpyridin-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(6-Methylpyridin-3-yl)acetaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6-Methylpyridin-3-yl)acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, its antifibrotic activity may involve the inhibition of collagen synthesis and deposition, which are key processes in the development of fibrosis . The exact molecular pathways and targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.
2-(6-Methylpyridin-3-yl)ethanol: This compound has an alcohol group instead of an aldehyde group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyridine ring and exhibit various biological activities.
Uniqueness
2-(6-Methylpyridin-3-yl)acetaldehyde is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its potential biological activities also make it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-(6-methylpyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,5-6H,4H2,1H3 |
Clave InChI |
JPBCUOLFACKYIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















